molecular formula C19H16N4O2S B2798743 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034551-37-4

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2798743
CAS RN: 2034551-37-4
M. Wt: 364.42
InChI Key: LFCGFNMBTLIERE-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Antiviral Study

Balaraman et al. (2018) synthesized a series of compounds by substituting the glutamic acid part of the drug Pemetrexed with primary, secondary, and aryl amines. These novel compounds exhibited significantly higher antiviral activity against Newcastle disease virus compared to Pemetrexed. Specifically, derivatives with carboxamide synthesized using five-membered heteroaryl amines showed the highest antiviral activity (Balaraman, Nayak, Subbiah, & Elango, 2018).

Antitumor Agents and Enzyme Inhibitors

Gangjee et al. (2003) designed and synthesized analogues as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, aiming to develop effective antitumor agents. The compounds exhibited varying degrees of inhibitory potency against human dihydrofolate reductase and thymidylate synthase, with some showing promising antitumor activity in preclinical in vitro screens (Gangjee, Yu, Kisliuk, Haile, Sobrero, & McGuire, 2003).

Synthesis of Substituted Compounds

Tumkyavichius (1995) synthesized NN-dimethyl-N′-(thieno[2,3-b]pyrimidin-S-yl)formamidines and S-acylaminothieno[2,3d]pyrimidines. These were synthesized by reacting ethyl 5-amino-2-substituted thieno[2, 3-d]pyrimidine-6-carboxylates with specific compounds, yielding substituted compounds potentially useful in various chemical and medicinal applications (Tumkyavichius, 1995).

Dual Inhibitors of Enzymes and Antitumor Agents

Gangjee et al. (2005) designed and synthesized compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, along with evaluating them as antitumor agents. These compounds, based on the pyrrolo[2,3-d]pyrimidine scaffold, exhibited potent inhibitory activity and were substrates for folylpolyglutamate synthetase, highlighting their potential in cancer therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).

properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(14-3-5-15(6-4-14)22-9-1-2-10-22)20-8-11-23-13-21-18-16(19(23)25)7-12-26-18/h1-7,9-10,12-13H,8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCGFNMBTLIERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

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